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Compound of Interest

Compound Name: (3-Bromo-5-nitrophenyl)methanol

Cat. No.: B136851

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the key signaling
intermediate (3-bromo-5-nitrophenyl)methanol and its common precursors, 3-bromo-5-
nitrobenzoic acid and methyl 3-bromo-5-nitrobenzoate. The objective is to furnish researchers
with the necessary data and methodologies to distinguish and characterize these compounds
effectively during synthesis and analysis. The information presented is supported by
experimental data and established analytical protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (3-bromo-5-
nitrophenyl)methanol and its precursors. This data is essential for the identification and purity
assessment of these compounds.

Table 1: *H NMR Spectral Data
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Chemical Shift (6, ppm)

Compound Solvent Lo
and Multiplicity
~8.1 (s, 1H), ~7.9 (s, 1H), ~7.7
(3-bromo-5-
_ CDCls (s, 1H), ~4.8 (s, 2H), ~2.0 (t,
nitrophenyl)methanol
1H, -OH)
~8.6 (t, 1H), ~8.5 (dd, 1H),
3-bromo-5-nitrobenzoic acid DMSO-ds ~8.3 (dd, 1H), ~13.5 (br s, 1H,
-COOH)[1]
Methyl 3-bromo-5- ~8.76 (s, 1H), ~8.33 (m, 2H),
CDCls

nitrobenzoate

~7.60 (m, 1H), ~3.93 (s, 3H)[2]

Table 2: 13C NMR Spectral Data

Compound Solvent Chemical Shift (6, ppm)
(3-bromo-5- ~149, ~144, ~135, ~129, ~123,
_ CDCls
nitrophenyl)methanol ~122, ~63
. o ~165, ~150, ~138, ~132, ~128,
3-bromo-5-nitrobenzoic acid DMSO-de
~123, ~122
~164.7, ~148.1, ~135.1,
Methyl 3-bromo-5-
CDCls ~131.7,~129.5, ~127.2,

nitrobenzoate

~124.3, ~52.6[2]

Table 3: FT-IR Spectral Data (Key Peaks)
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Compound

State

Wavenumber (cm~*) and
Functional Group

(3-bromo-5-

nitrophenyl)methanol

Solid

~3400-3200 (O-H stretch,
alcohol), ~3100-3000 (C-H
stretch, aromatic), ~1530 &
~1350 (NOz2 stretch), ~1050
(C-0 stretch), ~740 (C-Br
stretch)

3-bromo-5-nitrobenzoic acid

Solid

~3300-2500 (O-H stretch,
carboxylic acid), ~1700 (C=0
stretch), ~1540 & ~1350 (NO2
stretch), ~1300 (C-O stretch),
~740 (C-Br stretch)

Methyl 3-bromo-5-
nitrobenzoate

Solid

~3100-3000 (C-H stretch,
aromatic), ~2950 (C-H stretch,
methyl), ~1730 (C=0 stretch,
ester), ~1530 & ~1350 (NO:2
stretch), ~1280 (C-O stretch),
~740 (C-Br stretch)

Table 4. Mass Spectrometry Data

Key m/z Values and

Compound lonization Mode
Fragments
(3-bromo-5- Es| [M+H]*: ~232/234 (Br isotope
+
nitrophenyl)methanol pattern)[3]
, S M+: ~245/247, [M-OH]*, [M-
3-bromo-5-nitrobenzoic acid El
NO2]*
Methyl 3-bromo-5- E| [M+H]*: ~260/262 (Br isotope
+

nitrobenzoate

pattern)[4]

Synthetic Pathway and Experimental Workflow
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The synthesis of (3-bromo-5-nitrophenyl)methanol typically involves the reduction of the
carboxylic acid or ester precursor. The following diagram illustrates this common synthetic
route.

Synthetic Pathway to (3-bromo-5-nitrophenyl)methanol

Precursors

3-bromo-5-nitrobenzoic acid Methyl 3-bromo-5-nitrobenzoate

Reduction (e.g., LiAlH4) Reduction (e.g., NaBHa4)

(3-bromo-5-nitrophenyl)methanol

Click to download full resolution via product page

Caption: Synthetic routes to (3-bromo-5-nitrophenyl)methanol.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of (3-bromo-5-nitrophenyl)methanol

From 3-bromo-5-nitrobenzoic acid:

¢ In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), a solution of 3-
bromo-5-nitrobenzoic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred
suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in anhydrous
THF at 0 °C.

e The reaction mixture is then allowed to warm to room temperature and stirred until the
reaction is complete (monitored by TLC).
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e The reaction is carefully quenched by the sequential addition of water and a sodium
hydroxide solution.

e The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g.,
ethyl acetate).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
and concentrated under reduced pressure to yield the crude product, which can be further
purified by column chromatography.

From methyl 3-bromo-5-nitrobenzoate:

e To a solution of methyl 3-bromo-5-nitrobenzoate in a suitable solvent such as methanol or
ethanol, a reducing agent like sodium borohydride (NaBHa4) is added portion-wise at 0 °C.

e The reaction is stirred at room temperature until completion (monitored by TLC).

e The solvent is removed under reduced pressure, and the residue is partitioned between
water and an organic solvent (e.g., ethyl acetate).

e The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and
concentrated to give the crude alcohol, which can be purified by recrystallization or column
chromatography.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a clean NMR tube.

» Data Acquisition: *H and *3C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).
[5] For tH NMR, typical parameters include a sufficient number of scans to obtain a good
signal-to-noise ratio. For 133C NMR, a larger number of scans is generally required due to the
lower natural abundance of the 13C isotope.

» Data Processing: The acquired data is processed using appropriate software, involving
Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to
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the residual solvent peak or an internal standard (e.g., TMS).[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy:

o Sample Preparation (ATR method): A small amount of the solid sample is placed directly
onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[6] Pressure is applied
to ensure good contact between the sample and the crystal.[6]

o Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first.
Then, the sample spectrum is acquired. The instrument's software automatically ratios the
sample spectrum against the background.[7] The spectrum is typically recorded over a range
of 4000-400 cm~1.[7]

Gas Chromatography-Mass Spectrometry (GC/MS):

o Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent
like dichloromethane or ethyl acetate.

e GC Conditions: An appropriate capillary column (e.g., HP-5ms) is used. The oven
temperature is programmed to start at a lower temperature, ramp up to a higher
temperature, and then hold for a period to ensure separation of components. The injector
temperature is set to ensure volatilization of the sample. Helium is typically used as the
carrier gas.[8]

e MS Conditions: The mass spectrometer is operated in electron ionization (El) mode, typically
at 70 eV.[8] The mass-to-charge ratio (m/z) is scanned over a relevant range (e.g., 40-500
amu).[9] The data acquisition system records the total ion chromatogram and the mass
spectrum of the eluting components.[10]

This guide provides a foundational spectroscopic comparison and relevant protocols for (3-
bromo-5-nitrophenyl)methanol and its precursors. Researchers are encouraged to use this
information as a starting point and to consult specific literature for more detailed experimental
conditions and data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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